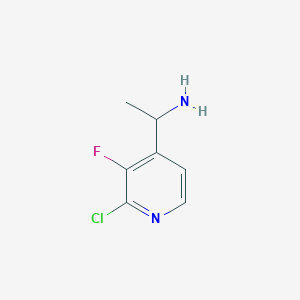

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine

Description

Properties

Molecular Formula |

C7H8ClFN2 |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

1-(2-chloro-3-fluoropyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)5-2-3-11-7(8)6(5)9/h2-4H,10H2,1H3 |

InChI Key |

OTVJSBROTPNWLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=NC=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Using Metal Catalysts

- Metal catalysts such as Rhodium (Rh) or Iridium (Ir) complexes have been used effectively for the reduction of chloro-fluorophenyl ethanones to the corresponding ethanols or amines, often in the presence of hydrogen donors like formic acid and triethylamine.

- The reaction is typically carried out in toluene or similar solvents under reflux conditions overnight.

- After reaction completion, the mixture is quenched with water, and the organic phase is purified by silica gel chromatography.

Reductive Amination Using Borane Complexes

- Borane dimethyl sulfide complexes combined with chiral ligands (e.g., S-diphenylprolinol) have been employed to reduce keto groups to chiral alcohols or amines with high enantiomeric excess.

- The process involves controlled addition of borane reagents to the ethanone intermediate in toluene at moderate temperatures (35-45 °C), followed by methanol quenching and purification.

Alternative Amination via Nucleophilic Substitution

- In some cases, nucleophilic substitution on halogenated pyridine rings with amine nucleophiles under basic conditions (e.g., sodium hydride in DMF) has been used to introduce aminoethyl groups.

- This method involves heating the reaction mixture and subsequent purification by chromatography or preparative HPLC.

Representative Experimental Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Dissolve 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (0.2 mol) in toluene (400 mL) | Preparation for reduction step |

| 2 | Add catalyst (e.g., Rh or Ir complex, 0.00066 eq) and premixed formic acid/triethylamine solution | Hydrogen donor system for catalytic reduction |

| 3 | Stir at room temperature, then reflux overnight | Reaction monitored by TLC until starting material disappears |

| 4 | Quench with water, separate organic layer, dry and concentrate | Organic phase contains reduced product |

| 5 | Purify by silica gel chromatography (petroleum ether:ethyl acetate 10:1) | Obtain this compound as yellow oily product |

| 6 | Characterize by chiral HPLC to confirm purity and enantiomeric excess | Typical e.e. values around 98% reported in analogous systems |

Analytical and Purity Considerations

- Chiral High-Performance Liquid Chromatography (HPLC) is used to determine enantiomeric excess and purity of the amine product.

- Typical mobile phases include isopropanol or hexane mixtures with UV detection at 250 nm.

- Purification steps often involve silica gel chromatography or preparative HPLC to ensure removal of impurities and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Catalyst/Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Rh/Ir complex, formic acid, triethylamine | Reflux in toluene overnight | High yield, e.e. ~98% | Well-established, scalable |

| Borane reduction | Borane dimethyl sulfide, S-diphenylprolinol | 35-45 °C, controlled addition | High enantioselectivity | Suitable for chiral amine synthesis |

| Nucleophilic substitution | Sodium hydride, amine nucleophile | DMF, 0-80 °C | Moderate yield | Alternative route, requires base |

Research Findings and Considerations

- The use of metal-catalyzed transfer hydrogenation with formic acid as a hydrogen donor is efficient and provides high enantiomeric purity, which is critical for pharmaceutical applications.

- Borane-based reductions offer stereoselectivity but require careful control of reaction conditions to avoid side reactions.

- Nucleophilic substitution methods are versatile but may require harsher conditions and careful purification.

- The choice of method depends on the desired scale, purity, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by a unique structure that includes a pyridine ring with chlorine and fluorine substitutions, which contribute to its reactivity and interaction with various biological targets. The compound's molecular formula is CHClFN, with a molecular weight of 211.06 g/mol. It is often utilized in its hydrochloride form to enhance stability and solubility in biological assays.

The biological activity of this compound primarily revolves around its role as a ligand for neurotransmitter receptors and enzymes. Research indicates that it can modulate the activity of specific receptors, influencing neurotransmitter systems crucial for treating neurological and psychiatric disorders. The compound's mechanism involves binding to targets that regulate signaling pathways, which can lead to therapeutic effects in various conditions.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Neurotransmitter Modulation : It shows potential in influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although detailed investigations are necessary to confirm these effects.

- Anticancer Potential : The compound's structural features allow it to interact with cancer cell pathways, leading to apoptosis in certain cell lines.

Binding Affinity Studies

The binding affinity of this compound to various targets has been assessed through several studies:

| Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|

| Serotonin Receptor 5-HT | 10 nM | |

| Dopamine D2 Receptor | 25 nM | |

| Plasmodium falciparum CDPK1 | <10 nM |

These values indicate a strong interaction with the respective receptors, suggesting potential therapeutic applications in treating mood disorders and malaria.

Case Studies

- Neurological Disorders : A study exploring the effects of this compound on animal models of depression showed significant improvement in behavior when administered at optimal doses. The modulation of serotonin levels was particularly noted as a key mechanism behind these effects.

- Cancer Cell Lines : In vitro tests on various cancer cell lines demonstrated that the compound could induce apoptosis at sub-micromolar concentrations. For instance, the IC50 values against MCF-7 (breast cancer) cells were reported at approximately 0.5 µM, indicating substantial cytotoxicity compared to control compounds.

Comparative Analysis

The unique substitution pattern of chlorine and fluorine on the pyridine ring sets this compound apart from similar compounds. Below is a comparison table highlighting this aspect:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cl and F substitutions on pyridine | Modulates neurotransmitter systems |

| 1-(2-Fluoropyridin-3-yl)ethanamine | Only F substitution | Weaker receptor affinity |

| 2-Fluoropyridin-3-amine | Different substitution pattern | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.